(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone core, a benzylidene group, and various functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:
Starting Materials: Thiazolidinone derivative, 3-ethoxy-4-hydroxybenzaldehyde, and 2-methoxyethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of This compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
(5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the ethoxy group.
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(ethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but has an ethyl group instead of a methoxyethyl group.
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-oxo-1,3-thiazolidin-4-one: Similar structure but has an oxo group instead of a thioxo group.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and their impact on its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-3-20-12-8-10(4-5-11(12)17)9-13-14(18)16(6-7-19-2)15(21)22-13/h4-5,8-9,17H,3,6-7H2,1-2H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKJDFWWBIODQ-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417192 | |
Record name | AC1NT3RP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5864-73-3 | |
Record name | AC1NT3RP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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